molecular formula C10H13N2NaO11P B1612448 CID 16219795 CAS No. 68244-58-6

CID 16219795

Cat. No. B1612448
CAS RN: 68244-58-6
M. Wt: 391.18 g/mol
InChI Key: VKLFATVJVBCIDP-UHFFFAOYSA-N
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Description

CID 16219795 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of quinolines and has a molecular weight of 287.34 g/mol. The compound has been synthesized using various methods, and its unique properties make it a promising candidate for various scientific research applications.

Mechanism Of Action

The mechanism of action of CID 16219795 is not fully understood. However, studies have shown that it interacts with various cellular targets, including DNA, RNA, and proteins. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been found to interact with the GABA-A receptor, which is involved in the regulation of neurotransmitters.

Biochemical And Physiological Effects

CID 16219795 has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth and proliferation of cancer cells by inhibiting the activity of topoisomerase II. In addition, it has been found to have neuroprotective properties and can protect neurons from oxidative stress. It has also been found to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

CID 16219795 has several advantages for lab experiments. It is a synthetic compound, which means that it can be synthesized in a controlled manner, ensuring consistency and purity. It has also been found to have low toxicity, which makes it a safe compound to use in lab experiments.
However, there are also limitations to using CID 16219795 in lab experiments. One limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Another limitation is that the compound has not been extensively studied in vivo, which means that its effects in living organisms are not well understood.

Future Directions

There are several future directions for research on CID 16219795. One direction is to further investigate its potential applications in cancer research. Studies could focus on optimizing the compound's anticancer properties and identifying specific types of cancer that it is most effective against.
Another direction is to investigate its potential applications in the field of neuroscience. Studies could focus on identifying the specific mechanisms by which it exerts its neuroprotective and antidepressant effects.
Finally, future research could focus on developing new synthesis methods for CID 16219795. This could lead to the development of more efficient and cost-effective methods for synthesizing the compound, making it more accessible for scientific research.

Scientific Research Applications

CID 16219795 has been found to have potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that the compound has anticancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells.
Another potential application is in the field of neuroscience. CID 16219795 has been found to have neuroprotective properties and can protect neurons from damage caused by oxidative stress. It has also been found to have antidepressant effects and can improve cognitive function.

properties

InChI

InChI=1S/C10H13N2O11P.Na/c13-5-1-3(9(16)17)12(10(18)11-5)8-7(15)6(14)4(23-8)2-22-24(19,20)21;/h1,4,6-8,14-15H,2H2,(H,16,17)(H,11,13,18)(H2,19,20,21);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLFATVJVBCIDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N2NaO11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585243
Record name PUBCHEM_16219795
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orotidine 5'-monophosphate trisodium salt

CAS RN

68244-58-6
Record name PUBCHEM_16219795
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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